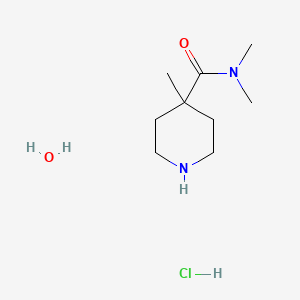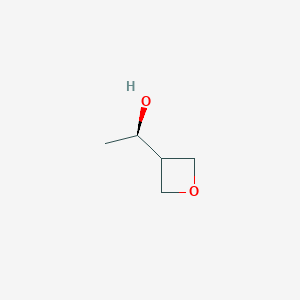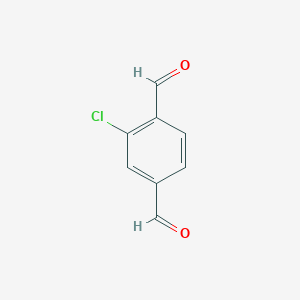
1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate is a chemical compound with the molecular formula C11H19NO3·ClH·H2O . It is a solid substance that is often used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.
Métodos De Preparación
The synthesis of 1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate typically involves the reaction of morpholine with cyclohexanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The resulting product is then hydrated to obtain the final compound .
Industrial production methods may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method ensures high purity and consistency in the final product, which is essential for its use in various applications.
Análisis De Reacciones Químicas
1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate can be compared with other similar compounds such as:
1-(4-Piperidinyl)cyclohexanecarboxylic acid hydrochloride: This compound has a similar structure but contains a piperidine ring instead of a morpholine ring. It may exhibit different reactivity and biological activity.
1-(4-Pyrrolidinyl)cyclohexanecarboxylic acid hydrochloride: This compound contains a pyrrolidine ring and may have distinct chemical and biological properties compared to the morpholine derivative.
Propiedades
IUPAC Name |
1-morpholin-4-ylcyclohexane-1-carboxylic acid;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH.H2O/c13-10(14)11(4-2-1-3-5-11)12-6-8-15-9-7-12;;/h1-9H2,(H,13,14);1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFXUYQWEQHFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N2CCOCC2.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate](/img/structure/B6351792.png)
![3-[4-(Methylthio)benzylamino]-pyridine](/img/structure/B6351797.png)



![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate](/img/structure/B6351812.png)




![[(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate](/img/structure/B6351851.png)

![[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate](/img/structure/B6351867.png)

